2,2,6,6-Tetramethyl-1-phosphanylpiperidine
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Overview
Description
2,2,6,6-Tetramethyl-1-phosphanylpiperidine is an organic compound belonging to the class of piperidines It is characterized by the presence of a phosphanyl group attached to the piperidine ring, which is further substituted with four methyl groups at the 2, 2, 6, and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethyl-1-phosphanylpiperidine typically involves the reaction of 2,2,6,6-tetramethylpiperidine with a suitable phosphanylating agent. One common method involves the use of chlorophosphines under controlled conditions to introduce the phosphanyl group. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on the desired purity and yield of the final product. Key considerations include the selection of appropriate solvents, catalysts, and reaction conditions to optimize the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2,6,6-Tetramethyl-1-phosphanylpiperidine can undergo various types of chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphanyl group to phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted piperidines depending on the nucleophile used.
Scientific Research Applications
2,2,6,6-Tetramethyl-1-phosphanylpiperidine has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,6,6-Tetramethyl-1-phosphanylpiperidine involves its interaction with molecular targets through the phosphanyl group. This group can form coordination complexes with metal ions, influencing various biochemical pathways. The steric hindrance provided by the methyl groups can also affect the reactivity and selectivity of the compound in different reactions.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: Lacks the phosphanyl group, making it less versatile in coordination chemistry.
N,N-Diisopropylethylamine: Another hindered amine, but with different steric and electronic properties.
Lithium Tetramethylpiperidide: A stronger base derived from 2,2,6,6-Tetramethylpiperidine.
Uniqueness
2,2,6,6-Tetramethyl-1-phosphanylpiperidine is unique due to the presence of the phosphanyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in coordination chemistry and organic synthesis.
Properties
CAS No. |
93583-24-5 |
---|---|
Molecular Formula |
C9H20NP |
Molecular Weight |
173.24 g/mol |
IUPAC Name |
(2,2,6,6-tetramethylpiperidin-1-yl)phosphane |
InChI |
InChI=1S/C9H20NP/c1-8(2)6-5-7-9(3,4)10(8)11/h5-7,11H2,1-4H3 |
InChI Key |
UKRCFCMUUSPAHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(N1P)(C)C)C |
Origin of Product |
United States |
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